Identification of a Quantifiable Research Gap: Absence of Publicly Available Direct Comparator Data for CAS 951588-22-0
An exhaustive search of primary research publications, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any publicly available direct head-to-head comparison or cross-study comparable quantitative biological data for 8-(4-tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 951588-22-0) against a named structural analog or in-class compound. While related triazaspirodecanone derivatives have reported NOP receptor Ki and EC₅₀ values in peer-reviewed SAR studies, CAS 951588-22-0 is absent from those datasets [1]. This absence is a material procurement consideration: the compound's differentiation claims cannot currently be substantiated with quantitative evidence from the public domain.
| Evidence Dimension | Publicly available quantitative comparator data |
|---|---|
| Target Compound Data | No quantitative biological activity data found in public domain |
| Comparator Or Baseline | Related triazaspirodecanone NOP ligands with published Ki/EC₅₀ values (e.g., spiroxatrine derivatives in Corrado et al. 2015) |
| Quantified Difference | Not calculable – target compound data absent |
| Conditions | Comprehensive search of PubChem, ChEMBL, BindingDB, Google Patents, and primary literature (2005-2026) |
Why This Matters
Procurement of this compound requires budget allocation for custom comparative profiling, as no existing public data can justify its selection over cheaper or more readily available triazaspiro analogs.
- [1] Corrado, S., Battisti, U. M., Sorbi, C., Tait, A., Malfacini, D., Camarda, V., Calò, G., & Brasili, L. (2015). Synthesis and Structure–Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands. Chemical Biology & Drug Design, 86(4), 447–458. View Source
